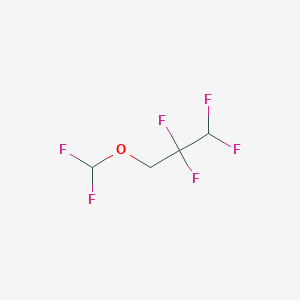

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

CAS No.: 35042-99-0

Cat. No.: VC2158874

Molecular Formula: C4H4F6O

Molecular Weight: 182.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35042-99-0 |

|---|---|

| Molecular Formula | C4H4F6O |

| Molecular Weight | 182.06 g/mol |

| IUPAC Name | 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane |

| Standard InChI | InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2 |

| Standard InChI Key | PCTQNZRJAGLDPD-UHFFFAOYSA-N |

| SMILES | C(C(C(F)F)(F)F)OC(F)F |

| Canonical SMILES | C(C(C(F)F)(F)F)OC(F)F |

Introduction

Chemical Structure and Properties

Physical Properties

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether possesses distinctive physical properties that contribute to its utility in various applications. It is typically observed as a colorless to almost colorless clear liquid at standard temperature and pressure. The compound's molecular weight is 182.06 g/mol, which places it in the medium range for fluorinated organic compounds .

The physical state of this compound is influenced by its fluorinated nature, which impacts properties such as boiling point, vapor pressure, and density. While specific numerical values for these properties aren't provided in the search results, fluorinated ethers generally exhibit lower boiling points compared to their non-fluorinated counterparts due to reduced intermolecular forces. The presence of fluorine atoms also typically results in higher density compared to similar hydrocarbon structures.

The compound's volatility characteristics make it suitable for applications requiring controlled evaporation rates, such as in specialized solvent systems. Its fluorinated nature also contributes to low surface tension properties, which can be advantageous in wetting and coating applications.

Table 1: Physical and Chemical Properties of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Chemical Characteristics

This ether is capable of undergoing various chemical reactions, including oxidation, reduction, and substitution processes. The fluorinated nature of the compound influences these reactions, often resulting in different reactivity compared to non-fluorinated analogs. The carbon-fluorine bonds present in the molecule are among the strongest single bonds in organic chemistry, contributing to the compound's chemical stability in many environments.

The hydrophobic nature of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether results in low solubility in water but good miscibility with many organic solvents and fluorinated compounds . This property contributes to its effectiveness as a solvent for specific chemical reactions, particularly those involving fluorinated substrates or reagents.

The compound's fluorinated structure also contributes to its thermal stability, allowing it to retain its chemical integrity at elevated temperatures that might degrade similar non-fluorinated compounds. This thermal resistance expands its potential applications in high-temperature processes and environments.

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether typically involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under carefully controlled conditions. This process requires the use of a catalyst to facilitate the reaction and is generally conducted in an inert atmosphere to prevent unwanted side reactions that could reduce yield or product purity.

The specific catalysts employed in this synthesis often include transition metal complexes or Lewis acids that can activate the reactive sites on the starting materials. Temperature control is crucial during the reaction process, as it influences both reaction rate and selectivity toward the desired product. The synthesis typically progresses through several intermediate steps, with careful monitoring required to optimize conversion and minimize byproduct formation.

Purification of laboratory-synthesized Difluoromethyl 2,2,3,3-tetrafluoropropyl ether often employs techniques such as distillation, which can effectively separate the product from starting materials and reaction byproducts based on differences in boiling points. Chromatographic methods may also be utilized for smaller-scale preparations requiring higher purity.

Alternative synthetic routes may involve the use of fluorinated alcohols as precursors. For instance, research on related fluorinated compounds has employed 2,2,3,3-Tetrafluoropropyl alcohol as a starting material for the synthesis of similar fluorinated ethers . These approaches might be adapted for the specific synthesis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether with appropriate modifications.

Industrial Production

Industrial production of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether follows synthetic pathways similar to laboratory methods but scaled up significantly and optimized for cost-effectiveness, safety, and environmental considerations. These large-scale processes typically employ high-purity starting materials and advanced purification techniques to ensure consistent product quality.

In industrial settings, the synthesis is often conducted in specialized reactors designed to handle fluorinated compounds safely and efficiently. These reactors may incorporate features such as corrosion-resistant materials, precise temperature control systems, and enhanced mixing capabilities to ensure reaction homogeneity throughout the larger volumes involved.

Continuous flow processes may be preferred over batch reactions in some industrial applications, allowing for more efficient resource utilization and potentially higher throughput. Such continuous processes often incorporate in-line monitoring systems to track reaction progress and product quality in real-time, enabling rapid adjustments to process parameters when necessary.

Purification at industrial scale typically utilizes fractional distillation under controlled conditions, potentially followed by additional refinement steps to achieve the desired product specifications. Quality control measures, including analytical testing for purity and identity confirmation, are essential components of industrial production protocols for this specialized fluorinated compound.

Applications

Solvent Applications

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether serves as an effective solvent in various chemical reactions, particularly those involving fluorinated compounds . Its unique properties make it especially valuable for enhancing reaction efficiency and selectivity in specific synthetic contexts . The compound has been used as a solvent for styrene and vinyl ether, demonstrating its versatility across different chemical systems .

The effectiveness of this compound as a solvent derives from its distinctive combination of properties, including good solvation capabilities for certain organic compounds, low reactivity in many chemical environments, and appropriate volatility characteristics. These properties can be particularly advantageous in reactions where conventional solvents might interact unfavorably with reactants or catalysts.

Additionally, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether has been utilized as an additive to acrylonitrile in the production of acrylic acid and acetonitrile . This application highlights its role in industrial chemical processes, where it can influence reaction pathways or product distributions in beneficial ways. The specific mechanisms by which this ether enhances these processes may involve altering solubility relationships, influencing reaction kinetics, or modifying phase behavior in complex reaction mixtures.

Pharmaceutical Development

In pharmaceutical development, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether plays a significant role in the synthesis of fluorinated drugs . The incorporation of fluorine into pharmaceutical compounds has become an important strategy in drug design, as it can improve bioavailability and metabolic stability of therapeutic agents . This fluorinated ether provides a versatile building block or reagent for introducing fluorinated groups into pharmaceutical intermediates or final products.

The compound's stability and reactivity profile make it suitable for various pharmaceutical synthesis pathways, including those requiring selective functionalization or modification of complex molecular structures. Its use can enable the creation of novel fluorinated pharmaceuticals with potentially enhanced properties compared to non-fluorinated analogs.

Research in this area continues to explore the full potential of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in pharmaceutical applications, with ongoing investigations focusing on its utility in developing next-generation therapeutic agents with improved efficacy or reduced side effects through strategic fluorination.

Material Science

In material science, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether finds application in the development of advanced materials such as coatings and polymers that require enhanced thermal and chemical resistance . The unique properties conferred by the fluorinated structure make these materials particularly valuable in demanding environments where conventional materials might degrade or fail.

Fluorinated polymers derived from or incorporating this ether can exhibit exceptional resistance to chemicals, weathering, and extreme temperatures. These properties make them suitable for specialized coatings in industrial settings, electronic applications, or protective surfaces exposed to harsh conditions. The low surface energy typical of fluorinated materials also contributes to properties such as water and oil repellency, which can be beneficial in stain-resistant or easy-clean surface applications.

Research into material science applications continues to expand the potential uses of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in developing novel composites and functional materials with tailored properties for specific technological needs.

Table 2: Applications of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Analytical Chemistry

In analytical chemistry, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether serves as a valuable tool in methods for detecting and quantifying fluorinated compounds . These analytical applications support environmental monitoring and compliance testing for regulated substances, contributing to broader efforts in environmental protection and safety assessment.

The compound's distinctive chemical signature allows it to function effectively in various analytical techniques, potentially including gas chromatography, liquid chromatography, and mass spectrometry-based methods. Its use in these contexts can enable more sensitive, selective, or reliable detection of target analytes in complex matrices.

Ongoing developments in analytical methodology continue to refine and expand the applications of this fluorinated ether in diverse analytical scenarios, potentially including forensic investigations, quality control processes, and research applications requiring precise identification or quantification of fluorinated substances.

Other Industrial Applications

Beyond the applications already discussed, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether shows promise as a potential refrigerant with low global warming potential . This represents an environmentally friendlier alternative to traditional refrigerants that contribute significantly to climate change. The exploration of this application aligns with global efforts to transition toward more sustainable cooling technologies with reduced environmental impact.

The compound can also be used to chlorinate organic compounds with chlorine gas or chloride ion, demonstrating its utility in halogenation chemistry . This capability expands its potential applications in synthetic organic chemistry and industrial processes requiring selective chlorination.

Additional industrial applications may continue to emerge as research reveals new properties or advantages of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in specific contexts. Its versatile nature suggests potential value in areas such as electronics manufacturing, specialty lubricants, or other fields benefiting from the unique characteristics of fluorinated compounds.

Comparison with Similar Compounds

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is distinct from other fluorinated ethers due to its specific molecular structure, which includes both difluoro and tetrafluoro groups. This structural arrangement confers unique chemical and physical properties that differentiate it from similar compounds, making it particularly useful in applications requiring high chemical stability and reactivity.

Several related compounds exist in the family of fluorinated ethers, including:

Table 3: Comparison with Related Fluorinated Ethers

The specific arrangement and number of fluorine atoms in these compounds influence their respective properties and applications. For instance, the presence of a trifluoromethyl group versus a difluoromethyl group can significantly alter reactivity patterns, physical properties, and biological activities. These structural differences allow for fine-tuning of properties to suit specific application requirements in fields ranging from pharmaceuticals to materials science.

Comparative studies of these related compounds can provide valuable insights into structure-property relationships within this chemical family, potentially guiding the development of new fluorinated ethers with enhanced or specialized characteristics for particular applications.

| Reference Number | Package Size | Price (EUR) | Source |

|---|---|---|---|

| 3B-D4472 | 1g | 66.00 | |

| 3B-D4472 | 5g | 198.00 | |

| IN-DA00IMFT | 100mg | 54.00 | |

| IN-DA00IMFT | 200mg | 51.00 | |

| IN-DA00IMFT | 250mg | 57.00 | |

| IN-DA00IMFT | 1g | 109.00 | |

| IN-DA00IMFT | 5g | 260.00 |

The pricing structure reflects the specialized nature of this fluorinated compound and the complexity involved in its synthesis and purification. Larger quantities typically offer better value per gram, though the initial investment is higher. These price points position the compound as a specialty chemical rather than a bulk commodity, consistent with its applications in research and specialized industrial processes.

Some suppliers may offer custom synthesis or bulk pricing for larger quantities, particularly for industrial applications. Additionally, the compound may be available in different grades (research, analytical, or industrial) with corresponding variations in purity specifications and pricing.

Research and Development

Current research on Difluoromethyl 2,2,3,3-tetrafluoropropyl ether continues to explore its potential in various fields. Ongoing investigations are likely focusing on optimizing synthesis methods, expanding application areas, and more fully characterizing its properties and performance in specific contexts.

In pharmaceutical development, research may be exploring its role in creating novel fluorinated drug candidates with improved pharmacokinetic properties. The strategic incorporation of fluorine into pharmaceutical compounds remains an active area of research, with compounds like Difluoromethyl 2,2,3,3-tetrafluoropropyl ether providing valuable building blocks or reagents for these efforts.

Materials science research could be investigating new polymers or composites incorporating this fluorinated ether, potentially leading to materials with enhanced performance characteristics for specialized applications. Such research might focus on property optimization, processing improvements, or novel material designs leveraging the unique attributes of fluorinated components.

Environmental research related to this compound might include more detailed assessment of its environmental fate and impact, particularly in the context of its potential use as an alternative refrigerant with lower global warming potential. Such studies would contribute to broader efforts to identify and implement more sustainable chemical technologies with reduced environmental footprints.

Analytical method development incorporating Difluoromethyl 2,2,3,3-tetrafluoropropyl ether could be advancing detection capabilities for various fluorinated compounds of environmental or health concern, potentially enhancing monitoring and regulatory compliance tools.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume